2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate is a chemical compound that features a tetrahydropyran ring and a 4-methylbenzenesulfonate group. This compound is often used as an intermediate in organic synthesis due to its unique structural properties, which make it a valuable building block in the preparation of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran-2-yl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated compounds.
Reduction Reactions: The compound can be reduced to yield simpler alcohols or ethers.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides, thiocyanates, or other substituted compounds, while oxidation and reduction reactions can produce lactones, alcohols, or ethers.
Scientific Research Applications
2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the preparation of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides stability and rigidity to the molecule, making it an effective intermediate in various synthetic pathways. The sulfonate group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate: This compound features a thiophene ring instead of a tetrahydropyran ring, which alters its reactivity and applications.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: This compound has a hydroxyethoxy group, making it more hydrophilic and suitable for different types of reactions.
Uniqueness
2-(Tetrahydropyran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its combination of a tetrahydropyran ring and a sulfonate group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
Properties
Molecular Formula |
C14H20O4S |
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Molecular Weight |
284.37 g/mol |
IUPAC Name |
2-(oxan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-12-5-7-14(8-6-12)19(15,16)18-11-9-13-4-2-3-10-17-13/h5-8,13H,2-4,9-11H2,1H3 |
InChI Key |
ARLMEMATTRYURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCO2 |
Origin of Product |
United States |
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